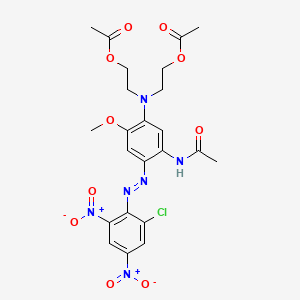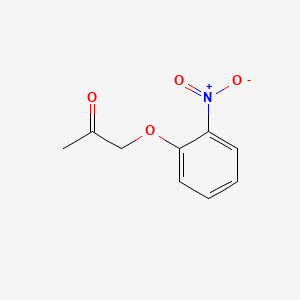
4-Methylsulfonyl-2,2',3',4',5-pentachlorobiphenyl
Overview
Description
4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl is a chlorinated biphenyl compound with the molecular formula C13H7Cl5O2S. It is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
The primary targets of 4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl are protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell survival, apoptosis, and thyroid hormone synthesis .
Mode of Action
The compound interacts with its targets by inducing changes in their expression and phosphorylation status. Specifically, it increases the levels of Akt, p-Akt, and p-FoxO3a, while decreasing NIS levels . This leads to alterations in cell viability and apoptosis, as well as thyroid hormone synthesis .
Biochemical Pathways
The affected biochemical pathway is the Akt/FoxO3a/NIS signaling pathway . The compound’s action on this pathway results in changes in thyroid cell function, including decreased cell viability and increased apoptosis .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is likely to have a high degree of persistence in the environment and bioaccumulation in organisms due to its chemical structure .
Result of Action
The molecular and cellular effects of the compound’s action include decreased cell viability, increased apoptosis, and altered thyroid hormone synthesis . These effects are primarily mediated through changes in the expression and phosphorylation of Akt, FoxO3a, and NIS .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s persistence and bioaccumulation can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl typically involves the sulfonation of 2,2’,3’,4’,5-pentachlorobiphenyl. This process can be achieved through the reaction of the biphenyl compound with methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar sulfonation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Halogen atoms in the biphenyl structure can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted biphenyl derivatives .
Scientific Research Applications
4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the study of chlorinated biphenyls.
Biology: Research on its biological effects helps in understanding the impact of chlorinated biphenyls on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for exposure.
Industry: It is used in the development of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3’,4’,5-Pentachlorobiphenyl
- 3-Methylsulfonyl-2,2’,4’,5,5’-pentachlorobiphenyl
- 2,2’,4,5,5’-Pentachlorobiphenyl
Uniqueness
4-Methylsulfonyl-2,2’,3’,4’,5-pentachlorobiphenyl is unique due to its specific sulfonyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies related to environmental persistence and toxicology .
Properties
IUPAC Name |
1,2,3-trichloro-4-(2,5-dichloro-4-methylsulfonylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5O2S/c1-21(19,20)11-5-9(15)7(4-10(11)16)6-2-3-8(14)13(18)12(6)17/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTRVLUXSHYLHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216801 | |
| Record name | 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-4'-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66640-59-3 | |
| Record name | 2,2',3,4,5'-Pentachloro-4'-(methylsulfonyl)-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4,5'-pentachloro-4'-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5'-PENTACHLORO-4'-(METHYLSULFONYL)-1,1'-BIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J5A9UF6YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2,3-Dihydrobenzo[b]thiophene](/img/structure/B1596441.png)


